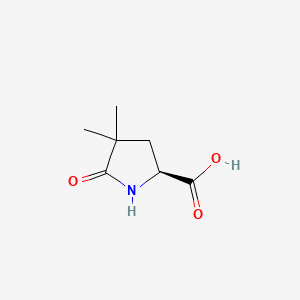
Nor Harmane-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is primarily used as a reference standard in analytical testing, particularly within the food and beverage sector . The deuterium labeling makes it useful in various scientific studies, including mass spectrometry, due to its distinct isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor Harmane-d7 involves the incorporation of deuterium atoms into the norharmane structure. One common method is the thermolysis of substituted 4-aryl-3-azidopyridines, which can be adapted to introduce deuterium atoms . This process involves heating the azidopyridine derivatives to induce the formation of the β-carboline structure, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned thermolysis method. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent and the final product meets stringent analytical standards .
Chemical Reactions Analysis
Types of Reactions: Nor Harmane-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atoms in the β-carboline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted β-carboline derivatives with various functional groups.
Scientific Research Applications
Nor Harmane-d7 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Nor Harmane-d7 is similar to that of norharmane. It acts as a reversible inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting this enzyme, this compound can increase the levels of these neurotransmitters, potentially exerting antidepressant effects. Additionally, it may interact with other molecular targets, such as DNA, due to its ability to intercalate between base pairs .
Comparison with Similar Compounds
Norharmane: The non-deuterated form of Nor Harmane-d7, with similar chemical and biological properties.
Harmane: Another β-carboline alkaloid with a similar structure and biological activity.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic signature of deuterium allows for more precise quantification and identification in mass spectrometry studies, making it a valuable tool in both research and industry .
Properties
CAS No. |
1216503-21-7 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
175.242 |
IUPAC Name |
1,3,4,5,6,7,8-heptadeuterio-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
AIFRHYZBTHREPW-GSNKEKJESA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
Synonyms |
9H-Pyrido[3,4-b]indole-d7; β-Carboline-d7; 2,9-Diazafluorene-d7; 2-Azacarbazole-d7; Carbazoline-d7; Norharman-d7; NSC 84417-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


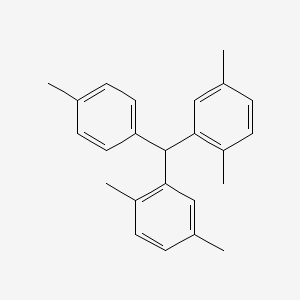
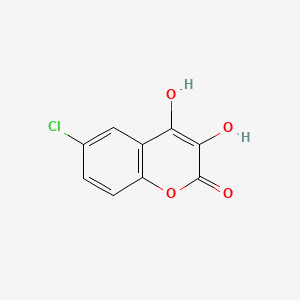
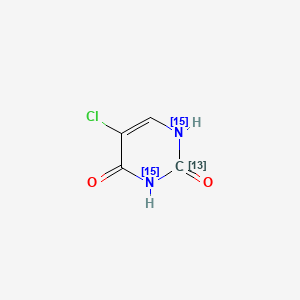
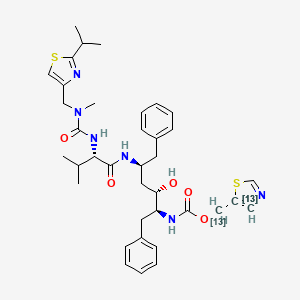
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)
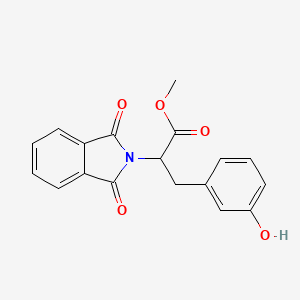
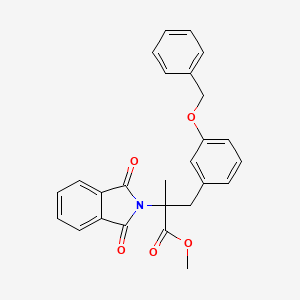
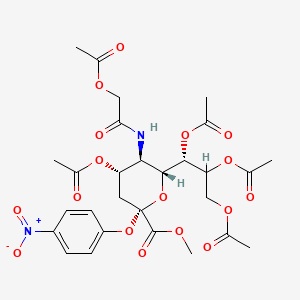
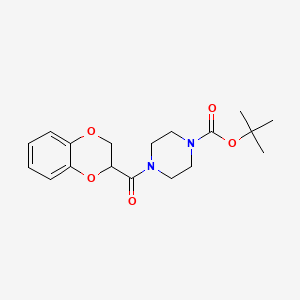
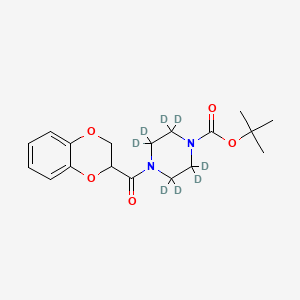
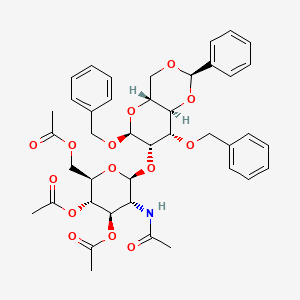
![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)
